molecular formula C16H19N5O3 B2634996 N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946335-04-2

N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2634996
CAS No.: 946335-04-2
M. Wt: 329.36
InChI Key: UFROMKRITITOEA-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a high-purity chemical compound intended for research and development applications. This compound features a tetrahydroimidazotriazine core, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity. For instance, structurally related imidazotetrazinone derivatives are well-known for their antitumor properties, acting as prodrugs that degrade to generate reactive methyldiazonium ions which alkylate DNA . Similarly, other heterocyclic carboxamide compounds have been developed as potent and selective inhibitors of specific enzymes, such as blood coagulation factor Xa . As a building block, this compound can be utilized in the synthesis of more complex molecules for various investigational purposes, including but not limited to, kinase inhibitor discovery . The precise mechanism of action and research applications for this specific compound are yet to be fully characterized and remain an active area of scientific investigation. Researchers can employ this reagent in hit-to-lead optimization campaigns, as a scaffold for library synthesis, or in biochemical screening assays to explore new therapeutic avenues. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(3-methoxypropyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-24-11-5-8-17-14(22)13-15(23)21-10-9-20(16(21)19-18-13)12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFROMKRITITOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and continuous flow chemistry are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Insights from Comparative Analysis

Aryl Modifications : Fluorination (e.g., 4-fluorophenyl) enhances electronic effects, while bulkier side chains (e.g., isopropoxypropyl) may trade solubility for selectivity .

Core Heteroatoms : Triazine and tetrazine cores offer distinct electronic profiles compared to pyridine-based systems, impacting target engagement .

Synthetic Flexibility : Diazotization and acyl chloride routes (for tetrazines) contrast with likely carboxamide coupling strategies for the target compound .

Biological Activity

N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor properties and interactions with various biological targets.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[2,1-c][1,2,4]triazine core, which is known for its diverse biological activities. The presence of the methoxypropyl group and phenyl substituents contributes to its pharmacological properties.

Molecular Formula

  • C : 19
  • H : 22
  • N : 4
  • O : 2

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazine derivatives, including compounds similar to this compound. The systematic review by authors in 2023 emphasized that s-triazine derivatives can inhibit key protein kinases involved in cancer progression. Notably:

  • Inhibition of Protein Kinases : The compound may inhibit topoisomerase and cyclin-dependent kinases, which are critical in cell cycle regulation and cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazine ring can significantly alter the biological activity of the compounds. For instance:

  • Di-substituted vs. Tri-substituted Derivatives : Di-substituted derivatives tend to exhibit higher potency against certain cancer cell lines compared to tri-substituted variants .

Case Studies

Several case studies have documented the efficacy of triazine derivatives in preclinical models:

  • EGFR Inhibition : A study demonstrated that certain triazine derivatives exhibited IC50 values as low as 25.9 µM against wild-type EGFR and significantly lower values against mutant forms .
  • Apoptosis Induction : Compounds derived from triazines have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .

Table of Biological Activities

Activity TypeCompound VariantIC50 Value (µM)Target/Mechanism
EGFR InhibitionN-(3-methoxypropyl)...25.9Wild-type EGFR
N-(3-methoxypropyl)...6.5Mutant EGFR T790M/L858R
Apoptosis InductionN-(3-methoxypropyl)...-Caspase activation
PI3K/AKT/mTOR PathwayN-(3-methoxypropyl)...-Downstream pathway inhibition

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